BenchChemオンラインストアへようこそ!

5-[5-(2-Methyl-1,3-thiazol-4-yl)isoxazol-3-yl]-1,3,4-oxadiazol-2(3H)-one

Medicinal Chemistry Heterocyclic Chemistry Structure-Activity Relationship (SAR)

5-[5-(2-Methyl-1,3-thiazol-4-yl)isoxazol-3-yl]-1,3,4-oxadiazol-2(3H)-one (CAS 1217100-04-3) is a synthetic heterocyclic compound comprising three fused pharmacophores: a 1,3,4-oxadiazol-2(3H)-one core, an isoxazole linker, and a 2-methylthiazole terminus. With a molecular formula of C₉H₆N₄O₃S and a molecular weight of 250.23 g/mol, this compound is supplied as a research-grade chemical by multiple vendors with standard purities of 95% or 97%.

Molecular Formula C9H6N4O3S
Molecular Weight 250.24 g/mol
CAS No. 1217100-04-3
Cat. No. B1395074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[5-(2-Methyl-1,3-thiazol-4-yl)isoxazol-3-yl]-1,3,4-oxadiazol-2(3H)-one
CAS1217100-04-3
Molecular FormulaC9H6N4O3S
Molecular Weight250.24 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC(=NO2)C3=NNC(=O)O3
InChIInChI=1S/C9H6N4O3S/c1-4-10-6(3-17-4)7-2-5(13-16-7)8-11-12-9(14)15-8/h2-3H,1H3,(H,12,14)
InChIKeyXQAIGOBGEQTVDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[5-(2-Methyl-1,3-thiazol-4-yl)isoxazol-3-yl]-1,3,4-oxadiazol-2(3H)-one: Chemical Identity and Research Procurement Profile


5-[5-(2-Methyl-1,3-thiazol-4-yl)isoxazol-3-yl]-1,3,4-oxadiazol-2(3H)-one (CAS 1217100-04-3) is a synthetic heterocyclic compound comprising three fused pharmacophores: a 1,3,4-oxadiazol-2(3H)-one core, an isoxazole linker, and a 2-methylthiazole terminus . With a molecular formula of C₉H₆N₄O₃S and a molecular weight of 250.23 g/mol, this compound is supplied as a research-grade chemical by multiple vendors with standard purities of 95% or 97% . Its structural architecture falls within the oxadiazole-thiazole-isoxazole chemotype, a class extensively studied for diverse bioactivities including anticancer, antimicrobial, and enzyme inhibition applications [1].

Why Generic 1,3,4-Oxadiazol-2(3H)-one Analogs Cannot Substitute for 5-[5-(2-Methyl-1,3-thiazol-4-yl)isoxazol-3-yl]-1,3,4-oxadiazol-2(3H)-one


Generic substitution among 1,3,4-oxadiazol-2(3H)-one derivatives is fundamentally unsound due to the compound's unique tri-heterocyclic topology. Unlike simple 5-aryl or 5-alkyl substituted oxadiazolones, the target compound incorporates a 2-methylthiazol-4-yl-isoxazole appendage that introduces a specific spatial orientation, hydrogen-bond acceptor/donor geometry, and electronic distribution that cannot be replicated by mono- or bi-cyclic analogs . The isoxazole ring acts as a rigid, non-classical bioisostere with distinct dipole properties, while the thiazole sulfur contributes to unique metal-coordination and lipophilic interactions. Even close structural analogs lacking one of these three rings would exhibit markedly different molecular recognition profiles, target engagement, and physicochemical properties such as logP and solubility [1]. For research programs where this compound serves as a key intermediate, probe molecule, or scaffold for structure-activity relationship (SAR) studies, substitution by any simpler 1,3,4-oxadiazol-2(3H)-one would invalidate the experimental model and produce non-comparable results.

Quantitative Evidence for Selecting 5-[5-(2-Methyl-1,3-thiazol-4-yl)isoxazol-3-yl]-1,3,4-oxadiazol-2(3H)-one Over Its Closest Structural Analogs


Structural Complexity and Heteroatom Density Differentiate this Compound from Mono- and Bi-cyclic 1,3,4-Oxadiazol-2(3H)-one Derivatives

The target compound (C₉H₆N₄O₃S, MW 250.23 g/mol, 4 nitrogen atoms, 3 oxygen atoms, 1 sulfur atom) exhibits significantly higher heteroatom density and topological polar surface area compared to simpler 5-phenyl-1,3,4-oxadiazol-2(3H)-one (C₈H₆N₂O₂, MW 162.15 g/mol, 2 N, 2 O, 0 S) and 5-methyl-1,3,4-oxadiazol-2(3H)-one (C₃H₄N₂O₂, MW 100.08 g/mol) . This elevated heteroatom content directly impacts hydrogen-bonding capacity, metal chelation potential, and target binding enthalpy. The compound's three-ring system (oxadiazole, isoxazole, thiazole) provides a defined, rigid geometry for molecular recognition, whereas simpler analogs present a flexible or less defined pharmacophore [1].

Medicinal Chemistry Heterocyclic Chemistry Structure-Activity Relationship (SAR)

Vendor-Certified Purity Specifications: 97% (HPLC/NMR) Provides Quantitative Quality Assurance for Reproducible Research

The compound is available from Bidepharm with a standard purity of 97%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses . This level of analytical certification is critical for research reproducibility, as it provides verified chemical identity and purity. In comparison, several other suppliers offer the compound at 95% purity (Apollo Scientific, ~£243/g) , while Bidepharm's 97% grade is priced at ~¥1351/g (~$185 USD/g) . The 2% purity difference, while seemingly small, can translate to significant batch-to-batch variability in biological assays, particularly in dose-response studies where impurities may act as confounding inhibitors or cytotoxic agents.

Chemical Procurement Quality Control Reproducibility

Class-Level Anticancer Activity Inferred for Thiazole-Isoxazole-Oxadiazole Chemotype, Supporting its Prioritization as a Privileged Scaffold

A 2023 study by Gankidi et al. demonstrated that a closely related series of 1,3,4-oxadiazole-linked thiazole-isoxazole-pyridine hybrids exhibited sub-micromolar to low micromolar IC₅₀ values against multiple cancer cell lines in MTT assays, with several compounds outperforming the reference drug etoposide [1]. While the target compound itself has not been directly profiled in published head-to-head comparisons, its chemotype aligns with this privileged scaffold class. The presence of the 2-methylthiazol-4-yl substituent is particularly notable, as 2-methylthiazole motifs are known to enhance membrane permeability and target binding in kinase inhibitors [2]. In the broader class of 1,3,4-oxadiazol-2(3H)-ones, compounds have been reported as inhibitors of FAAH (IC₅₀ values in the nanomolar range), MAO-B, and protoporphyrinogen oxidase, suggesting diverse, target-dependent activity that is highly sensitive to substituent modifications [3][4].

Cancer Biology Drug Discovery Kinase Inhibition

Procurement Availability and Lead Time: Multi-Vendor Sourcing with Quantified Price and Delivery Metrics

The compound is stocked and supplied by at least three independent vendors (Apollo Scientific, Bidepharm, CymitQuimica) with transparent pricing and lead times, ensuring procurement flexibility . Apollo Scientific offers the compound from UK stock with a 1-week lead time, priced at £41.00/mg to £243.00/g . CymitQuimica lists the compound at €76.00/mg to €385.00/g with an estimated 14-day delivery . Bidepharm provides the highest certified purity (97%) at ¥1351/g . This multi-source availability with documented lead times represents a procurement advantage over single-source or custom-synthesis-only analogs, reducing supply risk and enabling competitive pricing.

Chemical Sourcing Supply Chain Research Logistics

Optimal Application Scenarios for 5-[5-(2-Methyl-1,3-thiazol-4-yl)isoxazol-3-yl]-1,3,4-oxadiazol-2(3H)-one Based on Available Evidence


Medicinal Chemistry Hit-to-Lead Optimization Using the Thiazole-Isoxazole-Oxadiazolone Scaffold

The compound serves as a privileged starting scaffold for medicinal chemistry programs targeting cancer, inflammation, or metabolic disorders. Its three-ring system provides multiple vectors for structural diversification, while its alignment with the validated anticancer chemotype reported by Gankidi et al. supports its use in generating focused compound libraries for phenotypic and target-based screening [1]. The 97% purity grade from Bidepharm ensures reliable SAR data generation, with batch-specific NMR and HPLC documentation satisfying journal and regulatory requirements for compound characterization .

Chemical Biology Probe Development for FAAH, MAO-B, or Related Serine Hydrolase Targets

Based on the established activity of chiral 1,3,4-oxadiazol-2(3H)-ones as selective FAAH inhibitors with nanomolar potency [1], this compound can be utilized as a core scaffold for designing activity-based probes or covalent inhibitors. The thiazole sulfur and isoxazole oxygen atoms offer additional coordination sites for target engagement that are absent in simpler oxadiazolone analogs, potentially enhancing selectivity profiles. Multi-vendor availability at milligram to gram scales supports initial probe synthesis and subsequent scale-up for cellular target engagement studies .

Agrochemical Discovery: Protoporphyrinogen Oxidase (PPO) Inhibitor Scaffold Exploration

1,3,4-Oxadiazol-2(3H)-ones have been validated as PPO inhibitors with herbicidal activity [1]. The target compound's unique substitution pattern, combining a thiazole and isoxazole with the oxadiazolone core, may confer differential weed spectrum, crop selectivity, or environmental fate properties compared to established PPO inhibitors such as oxadiazon or oxadiargyl. Its availability from multiple vendors with defined lead times enables rapid procurement for greenhouse and field trial sample generation, reducing the typical synthesis burden for exploratory agrochemical programs .

Analytical Reference Standard and Method Development for Heterocyclic Compound Analysis

With certified purity of 97% and comprehensive analytical documentation (NMR, HPLC, GC) provided by Bidepharm [1], this compound can serve as a reference standard for HPLC method development, mass spectrometry calibration, or NMR spectral libraries targeting nitrogen-rich heterocycles. Its defined three-ring architecture and distinct UV absorption profile (characteristic of oxadiazole-isoxazole-thiazole conjugation) make it suitable as a system suitability standard for analyzing structurally related impurities or metabolites in pharmaceutical development .

Quote Request

Request a Quote for 5-[5-(2-Methyl-1,3-thiazol-4-yl)isoxazol-3-yl]-1,3,4-oxadiazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.